

# Limaprost Alfadex in Cervical Spondylotic Radiculopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Limaprost alfadex** with an alternative treatment, pregabalin, for cervical spondylotic radiculopathy (CSR). The information is based on available clinical trial data and aims to provide an objective overview for research and drug development professionals.

### **Mechanism of Action**

**Limaprost alfadex** is a prostaglandin E1 analogue that functions as a vasodilator and antiplatelet agent.[1][2][3] In the context of cervical spondylotic radiculopathy, nerve root compression can lead to ischemia and subsequent neurological symptoms. **Limaprost alfadex** is thought to improve blood flow to the compressed nerve roots, thereby alleviating symptoms like numbness and pain.[1][2][3]





Click to download full resolution via product page

Caption: Proposed mechanism of action of **Limaprost alfadex** in cervical spondylotic radiculopathy.

## Clinical Efficacy: A Head-to-Head Comparison

A randomized controlled trial by Onda et al. (2018) compared the efficacy of **Limaprost alfadex** with pregabalin in patients with cervical spondylotic radiculopathy.[1][2][3][4] Both groups also received nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

## **Primary Outcomes: Pain and Numbness**

The primary outcomes were assessed using a Numerical Rating Scale (NRS) for pain and numbness at rest and during movement.[1][2][3][4]

Table 1: Change in Numerical Rating Scale (NRS) for Pain from Baseline



| Timepoint               | Limaprost +<br>NSAIDs (Mean<br>Change ± SD) | Pregabalin +<br>NSAIDs (Mean<br>Change ± SD) | p-value |
|-------------------------|---------------------------------------------|----------------------------------------------|---------|
| Neck Pain<br>(Movement) |                                             |                                              |         |
| 2 weeks                 | -1.9 ± 2.1                                  | -3.8 ± 2.4                                   | < 0.05  |
| 4 weeks                 | -3.1 ± 2.3                                  | -4.5 ± 2.1                                   | < 0.05  |
| 8 weeks                 | -4.2 ± 2.5                                  | -4.9 ± 2.0                                   | > 0.05  |
| Scapular Pain (Rest)    |                                             |                                              |         |
| 2 weeks                 | -1.5 ± 2.0                                  | -3.5 ± 2.2                                   | < 0.05  |
| 4 weeks                 | -2.8 ± 2.2                                  | -4.1 ± 2.0                                   | < 0.05  |
| 8 weeks                 | -3.9 ± 2.4                                  | -4.5 ± 1.9                                   | > 0.05  |
| Arm Pain (Rest)         |                                             |                                              |         |
| 2 weeks                 | -1.7 ± 2.1                                  | -3.6 ± 2.3                                   | < 0.05  |
| 4 weeks                 | -3.0 ± 2.3                                  | -4.3 ± 2.1                                   | < 0.05  |
| 8 weeks                 | -4.1 ± 2.5                                  | -4.7 ± 2.0                                   | > 0.05  |

Data extracted from Onda et al. (2018). A lower negative value indicates a greater reduction in pain.

Table 2: Change in Numerical Rating Scale (NRS) for Numbness from Baseline

| Timepoint                  | Limaprost +<br>NSAIDs (Mean<br>Change ± SD) | Pregabalin +<br>NSAIDs (Mean<br>Change ± SD) | p-value |
|----------------------------|---------------------------------------------|----------------------------------------------|---------|
| Arm Numbness<br>(Movement) |                                             |                                              |         |
| 8 weeks                    | -5.2 ± 2.6                                  | -2.9 ± 2.5                                   | < 0.05  |



Data extracted from Onda et al. (2018). A lower negative value indicates a greater reduction in numbness.

#### Key Findings:

- Pregabalin demonstrated a more rapid reduction in neck, scapular, and arm pain within the first 4 weeks of treatment.[2][3][4]
- **Limaprost alfadex** showed a significantly greater improvement in arm numbness during movement at the 8-week mark compared to pregabalin.[2][3][4][5]

## **Secondary Outcomes**

Secondary outcomes included the Short Form-36 (SF-36) questionnaire to assess quality of life.[1][2][3][4] There were no significant differences observed between the two groups in the SF-36 subscale scores at the end of the 8-week treatment period.[2][3][4]

## **Experimental Protocol: Randomized Controlled Trial**

The following outlines the methodology of the key clinical trial comparing **Limaprost alfadex** and pregabalin.





#### Click to download full resolution via product page

Caption: Workflow of the randomized controlled trial comparing **Limaprost alfadex** and pregabalin.

- Study Design: A prospective, randomized controlled trial.[1][2][3][4]
- Participants: 46 patients with cervical spondylotic radiculopathy were enrolled, with 35 completing the study.[2][3][4]
- Intervention:



- Group 1: **Limaprost alfadex** (15 μ g/day ) and loxoprofen sodium (180 mg/day).
- Group 2: Pregabalin (150 mg/day) and loxoprofen sodium (180 mg/day).
- Duration: 8 weeks.[1][2][3][4]
- Outcome Measures:
  - Primary: Numerical Rating Scale (NRS) for pain and numbness at rest and during movement.[1][2][3][4]
  - Secondary: Short Form-36 (SF-36), provocation tests, painDETECT questionnaire, and subjective global assessment.[1][2][3][4]

## Safety and Tolerability

In the Onda et al. (2018) study, two patients in the pregabalin group withdrew due to dizziness and somnolence. No serious adverse events were reported in the **Limaprost alfadex** group.[1]

## Conclusion

The available evidence from a single randomized controlled trial suggests that **Limaprost alfadex** may be an effective therapeutic option for cervical spondylotic radiculopathy, particularly for alleviating arm numbness.[2][3][4][5] While pregabalin appears to offer faster pain relief, **Limaprost alfadex** demonstrates a significant advantage in reducing numbness at the 8-week time point.[2][3][4]

For drug development professionals, these findings suggest a potential niche for **Limaprost alfadex** in treating the sensory deficits associated with cervical nerve root compression. Further larger-scale clinical trials are warranted to confirm these findings and to explore the long-term efficacy and safety of **Limaprost alfadex** in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. scispace.com [scispace.com]
- 2. Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Limaprost Alfadex in Cervical Spondylotic Radiculopathy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675397#evidence-for-limaprost-alfadex-in-cervical-spondylotic-radiculopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com